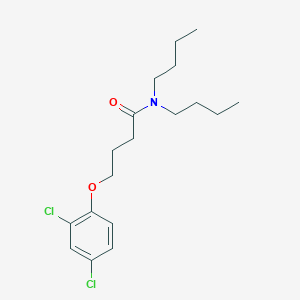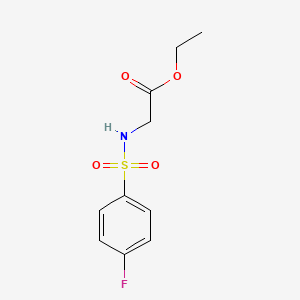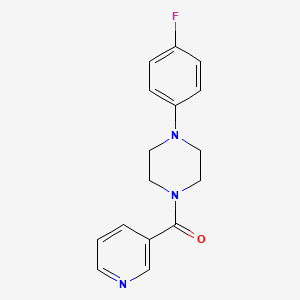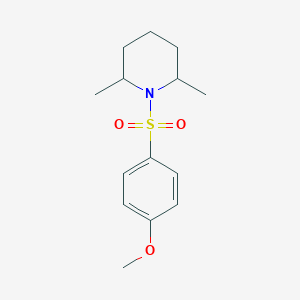![molecular formula C17H21BrClN3O B3845897 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide](/img/structure/B3845897.png)
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide
Vue d'ensemble
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, chlorine, and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hydrazide: This involves the reaction of an appropriate acyl hydrazide with 2-bromo-4-chloroaniline under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization with 4-methylcyclohex-3-en-1-one in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloroacetophenone: A related compound with similar structural features but different functional groups.
4-Methylcyclohex-3-en-1-one: Another related compound that shares the cyclohexene ring structure.
Uniqueness
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-methylcyclohex-3-EN-1-YL)ethylidene]acetohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClN3O/c1-11-3-5-13(6-4-11)12(2)21-22-17(23)10-20-16-8-7-14(19)9-15(16)18/h3,7-9,13,20H,4-6,10H2,1-2H3,(H,22,23)/b21-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIMXQZQYCUFAF-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(CC1)/C(=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1-piperidinyl)acetamide](/img/structure/B3845832.png)


![N,N,N'-trimethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine](/img/structure/B3845869.png)

![[1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol](/img/structure/B3845879.png)


![ethyl 4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B3845911.png)

![2,2,2-Trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)carbazol-3-yl]ethanone](/img/structure/B3845919.png)

